REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([O:17]C(C)(C)C)=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C1CCCCC1>C1C=CC=CC=1.CS(O)(=O)=O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([O:13][CH2:14][C:15]([OH:17])=[O:16])=[C:8]([Cl:12])[C:9]=2[Cl:11])[CH2:4][C:3]1([CH3:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Name
|
tert-butyl (1-oxo-2-methyl-2-phenyl-6,7-dichloro-5-indanyloxy)acetate
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)OC(C)(C)C)(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CC2=CC(=C(C(=C12)Cl)Cl)OCC(=O)O)(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |